gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

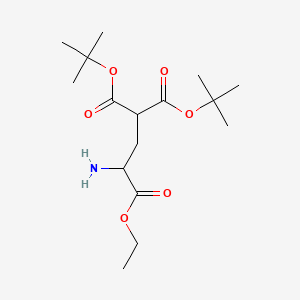

Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester is a synthetic derivative of gamma-carboxyglutamic acidIt is characterized by its molecular formula C16H29NO6 and a molecular weight of 331.40 .

Mechanism of Action

Target of Action

The primary target of gamma-Carboxyglutamic Acid Gamma, Gamma-Di-t-butyl 3-Ethyl Ester is the vitamin K-dependent proteins . These proteins play a crucial role in various biological processes, including blood coagulation .

Mode of Action

Gamma-Carboxyglutamic Acid Gamma, Gamma-Di-t-butyl 3-Ethyl Ester interacts with its targets through a process known as gamma-carboxylation . This process involves the enzymatic conversion of select glutamic acid residues in vitamin K-dependent proteins into gamma-carboxyglutamic acid . This modification introduces an affinity for calcium ions .

Biochemical Pathways

The affected biochemical pathway is the coagulation cascade, which is essential for blood clotting . The gamma-carboxyglutamic acid residues in the coagulation factors mediate the binding of these factors to platelets and play a role in factor-X activation .

Pharmacokinetics

It is known that the compound is synthesized by the post-translational modification of glutamic acid residues, a reaction catalyzed by a hepatic carboxylase .

Result of Action

The molecular and cellular effects of gamma-Carboxyglutamic Acid Gamma, Gamma-Di-t-butyl 3-Ethyl Ester’s action are primarily related to its role in blood coagulation . By facilitating the gamma-carboxylation of vitamin K-dependent proteins, it enables these proteins to bind calcium ions, which is crucial for the coagulation cascade .

Action Environment

It is known that the gamma-carboxylation process requires reduced vitamin k, oxygen, and carbon dioxide . Therefore, conditions that affect the availability of these components could potentially influence the action of the compound.

Preparation Methods

The synthesis of Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester typically involves the protection of the carboxyl groups of gamma-carboxyglutamic acid. One common method includes the treatment of the N-trityl dibenzyl ester of glutamic acid with lithium diisopropylamide in tetrahydrofuran at low temperatures to form the lithium salt at the gamma position . This intermediate is then treated with benzyl chloroformate to yield the desired ester . Industrial production methods may vary, but they generally follow similar principles of protecting and modifying the functional groups of the parent compound.

Chemical Reactions Analysis

Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.

Reduction: Reduction reactions can be performed using common reducing agents, leading to the formation of different derivatives.

Common reagents used in these reactions include lithium diisopropylamide, benzyl chloroformate, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester has several applications in scientific research:

Chemistry: It is used as a reagent in synthetic organic chemistry for the preparation of complex molecules.

Comparison with Similar Compounds

Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester can be compared with other similar compounds such as:

Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester: This compound shares similar protective groups but lacks the ethyl ester functionality.

Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Methyl Ester: Similar in structure but with a methyl group instead of an ethyl group, affecting its reactivity and applications.

Biological Activity

gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester (CAS 73538-32-6) is a derivative of gamma-carboxyglutamic acid (GLA), which is known for its role in various biological processes, particularly in calcium-binding and its involvement in the coagulation cascade. This article delves into the biological activity of this compound, focusing on its chemotactic properties, potential therapeutic applications, and underlying mechanisms.

- Molecular Formula : C16H29NO6

- Molecular Weight : 331.40 g/mol

Chemotactic Activity

Research indicates that GLA-containing proteins exhibit significant chemotactic activity. A notable example is the bone GLA protein (BGP), which has been shown to attract various cell types, including human breast cancer cells and monocytes, through a mechanism that does not solely rely on the presence of GLA residues. The chemotactic effect persists even after the conversion of GLA residues to glutamic acid, suggesting that other structural features of BGP are critical for this activity .

Table 1: Chemotactic Activity of BGP

| Cell Type | Response to BGP |

|---|---|

| Human Breast Cancer Cells | Positive |

| Human Monocytes | Positive |

| Mouse Monocytes | Positive |

| Rat Osteosarcoma Cells | Positive |

The mechanism by which gamma-carboxyglutamic acid exerts its effects involves calcium-binding properties that facilitate interactions with cell surface receptors. The presence of calcium ions is crucial for the structural integrity of GLA-containing proteins, enhancing their biological functions, including cell adhesion and migration during processes such as bone remodeling .

Therapeutic Implications

The biological activities associated with gamma-carboxyglutamic acid derivatives suggest potential therapeutic applications:

- Bone Health : Given its role in bone remodeling, compounds like this compound could be explored for their ability to promote osteoblast activity and inhibit osteoclast formation.

- Cancer Therapy : The chemotactic properties may be harnessed to direct immune cells to tumor sites, enhancing the efficacy of immunotherapies.

Case Studies

- Study on Bone Remodeling : A study demonstrated that BGP derived from osteocalcin plays a role in recruiting osteoblasts to sites of active bone turnover. This recruitment was shown to be essential for maintaining bone density and integrity .

- Cancer Cell Migration : In vitro experiments revealed that synthetic peptides mimicking GLA sequences could induce significant migration in cancer cell lines, suggesting a pathway for developing targeted cancer therapies .

Properties

IUPAC Name |

1-O,1-O-ditert-butyl 3-O-ethyl 3-aminopropane-1,1,3-tricarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29NO6/c1-8-21-14(20)11(17)9-10(12(18)22-15(2,3)4)13(19)23-16(5,6)7/h10-11H,8-9,17H2,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLNMRHMSASNEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676244 |

Source

|

| Record name | 1,1-Di-tert-butyl 3-ethyl 3-aminopropane-1,1,3-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73538-32-6 |

Source

|

| Record name | 1,1-Di-tert-butyl 3-ethyl 3-aminopropane-1,1,3-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.